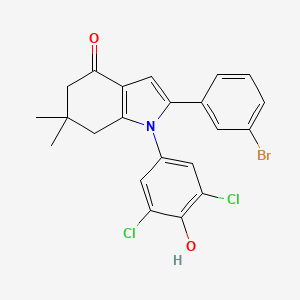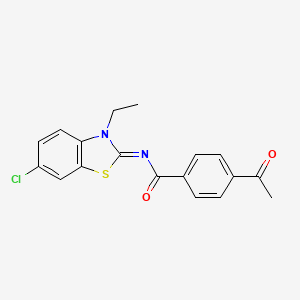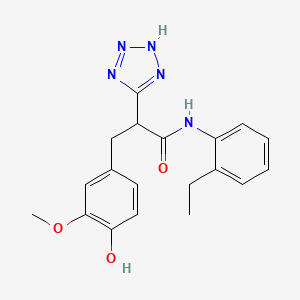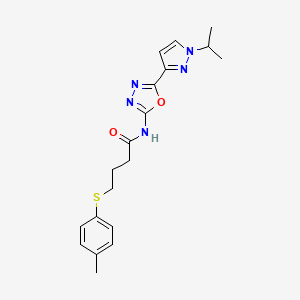
N'-(6-chloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound of interest, N'-(6-chloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide, is a derivative of benzothiazole, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring. Benzothiazole derivatives are known for their diverse biological activities and applications in medicinal chemistry. The presence of the trimethoxybenzohydrazide moiety suggests potential for interaction with various biological targets.
Synthesis Analysis
The synthesis of benzothiazole derivatives typically involves the condensation of appropriate precursors. For example, the synthesis of N-(benzo[d]thiazol-2-yl)-4-chlorobenzenesulphonamide was achieved by the condensation reaction of 4-chlorobenzenesulphonyl chloride and 2-aminobenzothiazole . Similarly, the synthesis of N2-(Aryl)-N4, N6-bis (6, 7-dichloro-1, 3-benzothiazol-2-yl)-1, 3, 5-triazine-2, 4, 6-triamines involved a sequence of reactions starting with 2-aminobenzothiazole . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives has been extensively studied using various spectroscopic techniques and computational methods. For instance, the molecular geometry of N'-(2-methoxy-benzylidene)-N-[4-(3-methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-chloro-acetic hydrazide was determined using X-ray diffraction and compared with density functional theory (DFT) calculations . These techniques could be applied to determine the molecular structure of this compound.
Chemical Reactions Analysis
Benzothiazole derivatives can participate in various chemical reactions due to their reactive sites. For example, the chloro group in the 3-chloro-N'-(2-hydroxy-6-pentadecylbenzylidene)benzothiophene-2-carbohydrazide can potentially undergo nucleophilic substitution reactions . The reactivity of the chloro group in the compound of interest could be explored for further chemical modifications.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like the trimethoxy group could affect these properties. The antibacterial studies of similar compounds, such as N-(benzo[d]thiazol-2-yl)-4-chlorobenzenesulphonamide and its metal complexes, have shown promising results against various bacterial strains . The physical and chemical properties of this compound could be studied in the context of its potential antibacterial activity.
Scientific Research Applications
Synthesis and Characterization
Benzothiazole derivatives are synthesized through various chemical reactions, including condensation reactions involving specific substrates like aminobenzothiazole, sulphonyl chlorides, and acid chlorides in the presence of catalysts and under specific conditions. These compounds are then characterized using spectroscopic methods such as UV-Vis, IR, NMR, and elemental analysis to determine their structural properties and coordination behaviors with metals (Obasi et al., 2017; Uff et al., 1984).
Antimicrobial Activities
Several studies have demonstrated the antimicrobial efficacy of benzothiazole derivatives. These compounds exhibit significant in vitro activity against a range of microorganisms, including resistant bacterial strains and fungi. The antimicrobial screening is typically conducted using agar well diffusion techniques, comparing the activities of synthesized compounds with known antibiotics (Obasi et al., 2014).
Anticancer Properties
Research into benzothiazole derivatives also extends to their potential anticancer activities. Studies involve the synthesis of specific acylhydrazone derivatives and evaluation of their cytotoxic activities against various cancer cell lines. The effectiveness of these compounds is assessed through methods such as MTT assays, with some derivatives showing promising selective toxicity towards cancer cells over healthy cells (Osmaniye et al., 2018).
Agricultural Applications
In the context of agriculture, benzothiazole derivatives have been explored for their use in sustained release formulations of fungicides. Such studies aim at improving the efficiency and reducing the environmental impact of chemical treatments in crop protection (Campos et al., 2015).
Mechanism of Action
Target of Action
The primary target of N’-(6-chloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide is the cyclo-oxygenase (COX) enzymes, specifically COX-1 and COX-2 . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain .
Mode of Action
N’-(6-chloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The compound affects the arachidonic acid pathway . Normally, arachidonic acid is converted into prostaglandins and leukotrienes by the action of COX and 5-lipoxygenase pathways, respectively . By inhibiting the COX enzymes, N’-(6-chloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide disrupts this pathway, leading to a decrease in the production of these inflammatory mediators .
Pharmacokinetics
The compound’s efficacy suggests that it has sufficient bioavailability to exert its anti-inflammatory and analgesic effects .
Result of Action
The molecular and cellular effects of N’-(6-chloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide’s action include a significant reduction in inflammation and pain . This is achieved through the inhibition of prostaglandin production, which in turn reduces the inflammatory response .
properties
IUPAC Name |
N'-(6-chloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O4S/c1-23-12-6-9(7-13(24-2)15(12)25-3)16(22)20-21-17-19-11-5-4-10(18)8-14(11)26-17/h4-8H,1-3H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCOVLLJROKASR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NNC2=NC3=C(S2)C=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-phenoxypropanamide](/img/structure/B2501939.png)


![2,6-Dibromoimidazo[1,2-a]pyridine](/img/structure/B2501945.png)


![tert-butyl N-(1-benzothiophen-6-yl)-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbamate](/img/structure/B2501951.png)



![methyl 2-(3-(4-methylbenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)propanoate](/img/structure/B2501958.png)
